Crystal structure analysis of 5-propyl-1H-1,2,4-triazole-3-carboxamide
Crystal structure analysis of 5-propyl-1H-1,2,4-triazole-3-carboxamide
An In-depth Technical Guide to the Crystal Structure Analysis of 5-propyl-1H-1,2,4-triazole-3-carboxamide
Executive Summary
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs.[1][2][3] This guide provides a comprehensive technical overview of the process for determining and analyzing the crystal structure of 5-propyl-1H-1,2,4-triazole-3-carboxamide, a representative member of this vital class of compounds. While a public crystal structure for this specific molecule is not available, this whitepaper establishes a complete workflow from synthesis to analysis. To illustrate the analytical process, we utilize the experimentally determined crystal structure of the parent compound, 1H-1,2,4-triazole-3-carboxamide, as a validated case study.[4][5]
We delve into the synthetic rationale, crystallization strategies, and the step-by-step methodology of single-crystal X-ray diffraction.[6][7] The guide details the analysis of molecular geometry and, critically, the supramolecular architecture dictated by intermolecular forces such as hydrogen bonding.[8] Finally, we extrapolate from the parent structure to discuss the anticipated structural and physicochemical impact of the C5-propyl substituent, offering insights relevant to structure-activity relationship (SAR) studies and rational drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage crystallographic insights in the development of novel triazole-based therapeutics.
The Significance of 5-propyl-1H-1,2,4-triazole-3-carboxamide in Medicinal Chemistry
The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Discovery
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has garnered immense interest in pharmaceutical research.[2][9] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, metabolic stability, and favorable dipole moment, make it an ideal scaffold for interacting with biological targets.[1] Consequently, this moiety is integral to a wide array of approved drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer drugs letrozole and anastrozole.[2][10][11] The broad spectrum of biological activities associated with 1,2,4-triazole derivatives encompasses antifungal, antiviral, anticancer, antibacterial, and anticonvulsant properties.[2][3]
5-propyl-1H-1,2,4-triazole-3-carboxamide: A Compound of Interest
The target molecule, 5-propyl-1H-1,2,4-triazole-3-carboxamide, is an analogue of Ribavirin's aglycon (1,2,4-triazole-3-carboxamide).[5][12] Ribavirin itself is a broad-spectrum antiviral agent, and its derivatives are actively investigated for various therapeutic applications, including oncology.[12] The introduction of an alkyl group, such as a propyl chain, at the C5 position can significantly modulate the compound's lipophilicity, steric profile, and, consequently, its pharmacokinetic and pharmacodynamic properties. Studies on related derivatives have shown that such modifications can lead to potent antiproliferative effects, making these compounds promising leads for cancer treatment.[12][13]
The Critical Role of Crystal Structure Analysis in Drug Design
Understanding the precise three-dimensional arrangement of atoms in a molecule is fundamental to modern drug development. Single-crystal X-ray crystallography provides this detailed structural map, revealing key information on molecular conformation, bond lengths, bond angles, and, crucially, how molecules interact with each other in the solid state.[7][14][15] This information is invaluable for:
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Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.
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Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups required for target binding.
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Informing Analogue Design: Guiding the synthesis of new derivatives with improved potency, selectivity, or physicochemical properties.
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Solid-State Characterization: Understanding polymorphism, which has profound implications for drug stability, solubility, and bioavailability.
Synthesis and Crystallization: From Molecule to Single Crystal
Synthetic Pathway: A Step-by-Step Protocol
The synthesis of 5-propyl-1H-1,2,4-triazole-3-carboxamide can be approached through established heterocyclic chemistry routes. A common and effective strategy involves the cyclization of an acyl aminoguanidine derivative. An alternative, direct approach for the carboxamide group is the amidation of a corresponding ester. The following protocol is based on well-documented transformations for similar triazoles.[4][16][17]
Protocol: Synthesis of 5-propyl-1H-1,2,4-triazole-3-carboxamide
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Step 1: Synthesis of Methyl 5-propyl-1H-1,2,4-triazole-3-carboxylate.
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Combine methyl oxalate and butyramidine hydrochloride in a suitable solvent such as methanol.
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Add a base (e.g., sodium methoxide) and heat the mixture under reflux. The reaction involves the condensation and subsequent cyclization to form the triazole ring.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture, remove the solvent under reduced pressure, and purify the resulting ester by column chromatography or recrystallization.
-
-
Step 2: Amidation to form 5-propyl-1H-1,2,4-triazole-3-carboxamide.
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Dissolve the purified methyl ester from Step 1 in a solution of concentrated ammonium hydroxide.[4]
-
Stir the mixture at an elevated temperature (e.g., 80°C) in a sealed vessel for several hours.[4]
-
Monitor the disappearance of the starting ester by TLC.
-
Cool the reaction mixture to allow the precipitation of the white carboxamide product.
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Filter the precipitate, wash with cold ethanol, and dry in vacuo to yield the final product.
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Crystallization Strategy: The Art and Science of Growing High-Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step. The goal is to slowly decrease the solubility of the compound in a solvent system to allow for ordered molecular packing.
Recommended Crystallization Techniques:
-
Slow Evaporation: This is the most straightforward method. A saturated solution of the compound is prepared in a suitable solvent (e.g., an ethanol/water mixture) and left in a loosely covered vial.[4] The solvent evaporates slowly over days or weeks, leading to crystal formation.
-
Vapor Diffusion (Hanging or Sitting Drop): A small drop of the concentrated compound solution is placed on a siliconized cover slip (hanging drop) or a pedestal (sitting drop) and sealed in a well containing a larger volume of a precipitant (a solvent in which the compound is less soluble). The vapor from the precipitant slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.
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Solvent Layering: A solution of the compound in a dense solvent is carefully layered with a less dense solvent in which the compound is poorly soluble. Crystals form at the interface where the two solvents slowly mix.
The choice of solvent is paramount. A good starting point is a solvent system in which the compound has moderate solubility. Screening various solvents and solvent mixtures (e.g., ethanol, methanol, water, ethyl acetate) at different temperatures is a standard approach.
X-ray Crystallography: Elucidating the Three-Dimensional Architecture
The Theoretical Framework of Single-Crystal X-ray Diffraction
X-ray crystallography is an experimental technique that determines the atomic and molecular structure of a crystal.[7] When a beam of X-rays strikes a crystal, the electrons of the atoms diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of the individual atoms, their chemical bonds, and other structural information can be deduced.[6][14]
Experimental and Computational Workflow
The process of determining a crystal structure follows a well-defined workflow, from data collection to final structure validation.[6][7][18]
Caption: Workflow for small molecule crystal structure determination.
Step-by-Step Protocol:
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Crystal Selection and Mounting: A high-quality, single crystal without visible defects is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to minimize thermal motion and radiation damage. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of the diffraction spots.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.
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Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference electron density map.
-
Validation and Deposition: The final structure is validated using established metrics (e.g., R-factors) and software tools to ensure its chemical and crystallographic soundness. Once finalized, the structure is often deposited in a public database like the Cambridge Structural Database (CSD) to make it available to the scientific community.[7][19]
The Crystal Structure of 1H-1,2,4-triazole-3-carboxamide: A Case Study
As the crystal structure of the title compound is not publicly available, we will analyze the structure of its parent aglycon, 1H-1,2,4-triazole-3-carboxamide , to demonstrate the analytical process.[4][5]
Crystallographic Data Summary
The crystallographic data provides the fundamental parameters of the crystal lattice.
| Parameter | Value for 1H-1,2,4-triazole-3-carboxamide[4] |
| Chemical Formula | C₃H₄N₄O |
| Formula Weight ( g/mol ) | 112.10 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.6944 (4) |
| b (Å) | 17.527 (3) |
| c (Å) | 7.0520 (17) |
| β (°) | 94.4670 (10) |
| Volume (ų) | 455.24 (14) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 298 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Molecular Geometry and Conformation
The analysis of the parent compound's structure reveals that the molecule is essentially planar.[4] The carboxamide group is in the amide form, confirmed by the C=O bond length of approximately 1.252 Å.[4] The conformation of the carboxamide group relative to the triazole ring is stabilized in a Z form, likely due to the formation of extensive intermolecular hydrogen bonds.[4]
Supramolecular Assembly: The Role of Intermolecular Interactions
The crystal packing is not random; it is a highly ordered arrangement dictated by non-covalent interactions, primarily hydrogen bonds.[8] In the crystal of 1H-1,2,4-triazole-3-carboxamide, molecules are linked by a network of N—H···O and N—H···N hydrogen bonds. These interactions create infinite sheets parallel to the (101) plane of the unit cell, forming a robust two-dimensional network.[4]
This hydrogen-bonding motif is crucial. The amide group's N-H donors and carbonyl oxygen acceptor, combined with the triazole ring's N-H donor and sp²-hybridized nitrogen acceptors, create a self-complementary system that leads to a highly stable, sheet-like supramolecular structure.
Caption: Key hydrogen bonding interactions in triazole carboxamides.
SAR Insights and Implications for Drug Design
Correlating Crystal Structure with Physicochemical Properties
The extensive hydrogen bonding network observed in the parent compound's crystal structure suggests a high lattice energy. This typically correlates with a high melting point and low solubility in non-polar solvents. The planarity of the molecule allows for efficient stacking, contributing to a dense and stable crystal packing.
Anticipated Impact of the C5-propyl Substituent
Introducing a propyl group at the C5 position would be expected to induce several significant changes:
-
Steric Hindrance: The flexible propyl chain would disrupt the planar, sheet-like packing observed in the parent compound. This would likely lead to a less dense crystal structure and could frustrate some of the existing hydrogen bond networks.
-
Increased Lipophilicity: The non-polar propyl group will increase the molecule's overall lipophilicity (logP). This is a critical parameter for drug design, as it affects solubility, membrane permeability, and plasma protein binding.
-
Conformational Flexibility: The propyl group can adopt multiple conformations, which could lead to conformational polymorphism—the existence of different crystal structures of the same compound. Identifying and characterizing different polymorphs is essential in drug development.
-
Receptor Interactions: In a biological context, the propyl group could engage in favorable van der Waals or hydrophobic interactions within a receptor's binding pocket, potentially increasing binding affinity and biological activity compared to the unsubstituted parent compound.
Conclusion: Key Takeaways and Future Perspectives
The crystal structure analysis of 5-propyl-1H-1,2,4-triazole-3-carboxamide, and related compounds, is a critical step in understanding their chemical behavior and therapeutic potential. This guide has outlined a complete and robust workflow, from rational synthesis to detailed crystallographic analysis. By using the parent 1H-1,2,4-triazole-3-carboxamide as a foundational case study, we have demonstrated how to interpret key structural features, particularly the dominant role of hydrogen bonding in defining the supramolecular architecture.
The true value of this analysis lies in its predictive power. By understanding the structure of the parent scaffold, we can make informed predictions about how substituents, like the C5-propyl group, will modulate the compound's solid-state properties and potential biological interactions. This structure-based approach is fundamental to accelerating the discovery and optimization of new, more effective 1,2,4-triazole-based drugs. Future work should focus on obtaining the experimental crystal structure of the title compound and its analogues to validate these predictions and further refine our understanding of their structure-activity relationships.
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